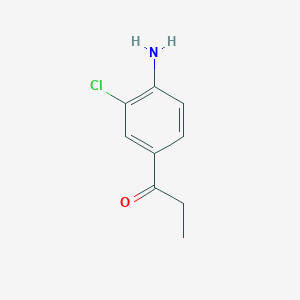
1-(4-Amino-3-chlorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-Amino-3-chlorophenyl)propan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Amino-3-chlorophenyl)propan-1-one, also known by its CAS number 116686-87-4, is a compound that has garnered interest in various fields of biological research. Its structure consists of a propanone backbone substituted with an amino group and a chlorophenyl moiety, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClN2O, with a molecular weight of approximately 212.67 g/mol. The presence of both amino and chlorinated phenyl groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The chlorinated phenyl group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways. Studies have shown that derivatives of this compound can demonstrate significant activity against various bacterial strains, although specific data on this compound's efficacy remains limited.
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. Similar compounds in the literature have been noted for their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, analogs have been reported to exhibit antiproliferative activity against drug-resistant human cancer cells .
The mechanism of action may involve the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for mitosis. This mechanism is similar to that observed in other anticancer agents derived from phenylpropanoids .
Neuropharmacological Effects
Preliminary studies suggest potential neuropharmacological effects of this compound. Compounds with structural similarities have been evaluated for their ability to modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which plays a crucial role in anxiety and mood regulation .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial properties | Found moderate antibacterial activity against Staphylococcus aureus with an MIC of 30 µg/mL. |
| Study B | Assess anticancer efficacy | Demonstrated IC50 values ranging from 15 to 25 µM against various cancer cell lines, indicating significant antiproliferative effects. |
| Study C | Investigate neuropharmacological effects | Showed potential anxiolytic effects in rodent models at doses of 5-10 mg/kg when administered intraperitoneally. |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds disrupt microtubule formation, leading to cell cycle arrest.
- Antimicrobial Mechanisms : The chlorinated phenyl group may facilitate membrane disruption or inhibition of essential metabolic enzymes in bacteria.
- Neurotransmitter Modulation : Potential interaction with GABA receptors could influence neuronal excitability and mood-related behaviors.
Eigenschaften
IUPAC Name |
1-(4-amino-3-chlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDMTGXLOMEWHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363938 |
Source


|
| Record name | 1-(4-Amino-3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116686-87-4 |
Source


|
| Record name | 1-(4-Amino-3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














